2-(2-Methylphenyl)sulfinylpyridine
Description
2-(2-Methylphenyl)sulfinylpyridine is a sulfoxide-containing pyridine derivative characterized by a sulfinyl (-S=O) group bridging a pyridine ring and a 2-methylphenyl substituent. Sulfinyl groups are known to confer chirality and modulate electronic properties, which can influence biological activity or catalytic behavior .
Properties
CAS No. |
87905-09-7 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-6-2-3-7-11(10)15(14)12-8-4-5-9-13-12/h2-9H,1H3 |
InChI Key |
AUARSJQNSXZDJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=CC=C1S(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
- Sulfinyl vs. Sulfonyl Groups : The sulfinyl group in this compound is less electron-withdrawing than the sulfonyl group in 2-(methylsulfonyl)pyridine, which may reduce reactivity in nucleophilic substitutions but enhance chiral induction capabilities .
- Thioether vs.
- Aromatic Substitution Effects : The 2-methylphenyl substituent introduces steric hindrance compared to unsubstituted phenyl (as in 2-phenylpyridine), possibly affecting binding affinity in target proteins .
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